molecular formula C9H17NO3 B2576954 Ethyl [(1-ethylpropyl)amino](oxo)acetate CAS No. 349442-60-0

Ethyl [(1-ethylpropyl)amino](oxo)acetate

Cat. No.: B2576954
CAS No.: 349442-60-0
M. Wt: 187.239
InChI Key: GSABFEQLGUXMPD-UHFFFAOYSA-N
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Description

Ethyl (1-ethylpropyl)aminoacetate is an organic compound characterized by an ethyl ester backbone, an oxo (keto) group, and a branched alkylamino substituent (1-ethylpropyl). This structure confers unique reactivity and physicochemical properties, making it relevant in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-ethylpropyl)aminoacetate typically involves the reaction of ethyl oxoacetate with 1-ethylpropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Ethyl (1-ethylpropyl)aminoacetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-ethylpropyl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (1-ethylpropyl)aminoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-ethylpropyl)aminoacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The oxoacetate moiety can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

The following table compares key properties of Ethyl (1-ethylpropyl)aminoacetate with structurally related esters and amino-oxo derivatives:

Compound Name CAS No. Molecular Formula Density (g/cm³) pKa Solubility Key Functional Groups
Ethyl (1-ethylpropyl)aminoacetate - C₉H₁₇NO₃ Not reported ~5.58 (predicted)* Moderate (organic solvents) Ethyl ester, oxo, branched alkylamino
Ethyl glyoxalate (Ethyl oxoacetate) 924-44-7 C₄H₆O₃ 1.475 - Insoluble in water Ethyl ester, oxo
Ethyl (4-ethoxyphenyl)aminoacetate 52649-02-2 C₁₂H₁₅NO₄ Not reported ~5.58 (predicted)* Low (lipophilic) Ethyl ester, oxo, ethoxyphenylamino
Ethyl [(4-chlorophenyl)amino]oxoacetate 5397-31-9 C₁₀H₁₀ClNO₃ Not reported ~5.58 (predicted)* Moderate Ethyl ester, oxo, chlorophenylamino
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate 600147-82-8 C₁₄H₁₃ClN₃O₄S 1.475±0.06 5.58±0.50 Low (polar aprotic solvents) Ethyl ester, oxo, thiadiazole, chlorophenoxy

*Predicted pKa based on analogous amino-oxoacetate structures .

Structural and Functional Differences

  • Ethyl Glyoxalate (C₄H₆O₃): Simplest analog, lacking the amino group. Its oxo group enhances electrophilicity, making it a precursor in aldol condensations. However, the absence of an amino substituent limits hydrogen-bonding interactions compared to the main compound .
  • This contrasts with the branched alkylamino group in the main compound, which may improve solubility in non-polar media . Ethyl [(4-chlorophenyl)amino]oxoacetate: The electron-withdrawing chloro group reduces basicity of the amino group, altering reactivity in nucleophilic substitutions compared to the main compound’s alkylamino group . Thiadiazole Derivative (CAS 600147-82-8): Incorporation of a 1,3,4-thiadiazole ring introduces sulfur-based heterocyclic reactivity (e.g., antimicrobial activity) and rigidity, which is absent in the main compound .

Physicochemical Properties

  • Density : Ethyl glyoxalate and the thiadiazole derivative share similar densities (~1.475 g/cm³), suggesting comparable molecular packing. The main compound’s density is likely higher due to its branched alkyl chain .
  • Solubility: Ethyl glyoxalate’s insolubility in water contrasts with the moderate solubility of amino-substituted analogs in organic solvents. The thiadiazole derivative’s low solubility in water but compatibility with polar aprotic solvents (e.g., DMSO) highlights the impact of heterocyclic moieties .
  • Acidity (pKa): The amino group’s pKa (~5.58) indicates weak basicity, consistent with protonation under mildly acidic conditions. This property is critical for pH-dependent drug absorption .

Biological Activity

Ethyl (1-ethylpropyl)aminoacetate is a compound that has garnered attention in various fields of medicinal chemistry and agricultural science due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl (1-ethylpropyl)aminoacetate features a distinctive structure that contributes to its biological activity. The compound can be represented by the following chemical formula:

C8H15N1O3C_8H_{15}N_1O_3

This structure contains an ethyl group, an amino group, and an oxoacetate moiety, which are pivotal for its interaction with biological targets.

The biological activity of Ethyl (1-ethylpropyl)aminoacetate is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties.
  • Receptor Modulation : It is believed to interact with various receptors, altering their activity and resulting in significant biological responses.
  • Cellular Process Disruption : Ethyl (1-ethylpropyl)aminoacetate may interfere with critical cellular processes like DNA replication and protein synthesis, affecting cell proliferation and survival.

1. Antimicrobial Activity

Research has indicated that Ethyl (1-ethylpropyl)aminoacetate exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anti-inflammatory Effects

Ethyl (1-ethylpropyl)aminoacetate has been studied for its potential anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

3. Anticancer Potential

The compound is being investigated for its anticancer effects, particularly in relation to apoptosis induction in cancer cells. Studies have shown that it can sensitize cancer cells to chemotherapeutic agents by modulating the Bcl-2 family of proteins.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of Ethyl (1-ethylpropyl)aminoacetate on human lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested the compound against clinical isolates of multidrug-resistant bacteria. The findings suggested that Ethyl (1-ethylpropyl)aminoacetate could serve as a potential lead compound for developing new antibiotics.

Properties

IUPAC Name

ethyl 2-oxo-2-(pentan-3-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-7(5-2)10-8(11)9(12)13-6-3/h7H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABFEQLGUXMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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